molecular formula C15H12BrNO3 B2374155 2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid CAS No. 497061-19-5

2-{2-[(3-Bromophenyl)carbamoyl]phenyl}acetic acid

Cat. No.: B2374155
CAS No.: 497061-19-5
M. Wt: 334.169
InChI Key: AEEHRAJZTHLHTH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bromophenyl group attached to a carbamoyl group, which is further attached to a phenyl ring that is part of the acetic acid moiety . The presence of these functional groups could influence the compound’s physical and chemical properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of its functional groups . The bromophenyl group could undergo electrophilic aromatic substitution reactions, while the carbamoyl group could participate in reactions involving the carbonyl group or the amine group.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the bromine atom could increase its molecular weight and potentially influence its reactivity.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized and characterized, demonstrating unique molecular structures and conformations, which is essential for understanding its properties and potential applications (Yaman et al., 2019).

  • Crystal Structure Analysis : Detailed analysis of its crystal structure provides insights into molecular interactions and bonding, which are crucial for exploring its use in various scientific applications (Guzei et al., 2010).

Chemical Properties and Reactivity

  • Vibrational and Electronic Studies : Investigations into its vibrational (FT-IR, FT-Raman) and electronic properties help in understanding its reactivity and potential as a chemical intermediary (Rahuman et al., 2020).

  • Reactivity Analysis : Comparative studies on halogen-substituted phenylacetic acids, including bromo derivatives, offer insights into their chemical reactivity and applications in synthetic chemistry (Srivastava et al., 2015).

Potential Biological Activities

  • Antimycobacterial Agents : Some derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential for developing new antimicrobial agents (Ali & Shaharyar, 2007).

  • Antibacterial Properties : Synthesis of novel heterocyclic compounds from related compounds has indicated potential antibacterial activities, which can be a foundation for future drug discovery (El-Hashash et al., 2015).

Advanced Applications

  • Nonlinear Optical Properties : Studies have shown that compounds with similar structures possess high hyperpolarizability, indicating potential for use in nonlinear optics applications (Panicker et al., 2010).

  • Catalytic Applications : Research on related benzyl halides' carboxylation with CO2 suggests potential catalytic applications in organic synthesis, using related structures (Malapit & Minteer, 2021).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information . It’s important to handle all chemicals with appropriate safety precautions.

Future Directions

The future research directions involving this compound could include further studies to understand its properties, reactivity, and potential applications . This could involve experimental studies as well as computational modeling.

Properties

IUPAC Name

2-[2-[(3-bromophenyl)carbamoyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c16-11-5-3-6-12(9-11)17-15(20)13-7-2-1-4-10(13)8-14(18)19/h1-7,9H,8H2,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEHRAJZTHLHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C(=O)NC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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